

Predictive Prowess: UNIFAC vs. NRTL Models in Butyl Propionate Liquid-Liquid Equilibrium Analysis

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Compound of Interest

Compound Name: *Butyl propionate*

Cat. No.: *B165908*

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A comprehensive comparison of the UNIFAC and NRTL models for predicting the liquid-liquid equilibrium (LLE) of systems containing **butyl propionate** reveals a notably higher accuracy for the NRTL model. This guide presents a detailed analysis based on available experimental data, offering researchers, scientists, and drug development professionals a clear perspective on model selection for multiphase system simulations.

The accurate prediction of liquid-liquid equilibrium is paramount in the design and optimization of separation processes, such as extraction and distillation, which are fundamental in chemical and pharmaceutical manufacturing. Two of the most widely employed thermodynamic models for this purpose are the Universal Functional Activity Coefficient (UNIFAC) group-contribution model and the Non-Random Two-Liquid (NRTL) model. While UNIFAC offers the advantage of predicting phase behavior without experimental binary interaction parameters, the NRTL model, which relies on these parameters, often provides a more precise representation of complex systems.

A key study investigating a quaternary system of propionic acid, n-butanol, **butyl propionate**, and water demonstrated that the NRTL model yielded significantly lower deviations from experimental data compared to the UNIFAC model. For the complete quaternary system, the standard deviation for the NRTL model was a mere 0.56%, whereas the UNIFAC model exhibited a standard deviation of 2.2%.^[1] A similar trend was observed for the constituent binary and ternary subsystems, with maximum standard deviations of 0.79% for NRTL and 5.1% for UNIFAC.^[1]

Quantitative Comparison of Model Accuracy

The following table summarizes the standard deviations (σ) reported for the NRTL and UNIFAC models in predicting the LLE of the propionic acid–n-butanol–n-**butyl propionate**–water system.

| System Complexity | NRTL Model (Standard Deviation, %) | UNIFAC Model (Standard Deviation, %) |
|-------------------------------------|------------------------------------|--------------------------------------|
| Binary and Ternary Subsystems (Max) | 0.79 | 5.1 |
| Quaternary System | 0.56 | 2.2 |

Experimental Protocol for LLE Data Determination

The determination of liquid-liquid equilibrium data is a critical prerequisite for the evaluation of predictive thermodynamic models. A widely accepted and accurate method for this is gas chromatography (GC). While the specific, detailed protocol from the primary reference is not available, a general experimental methodology for determining LLE data for a system like **butyl propionate** and water is as follows:

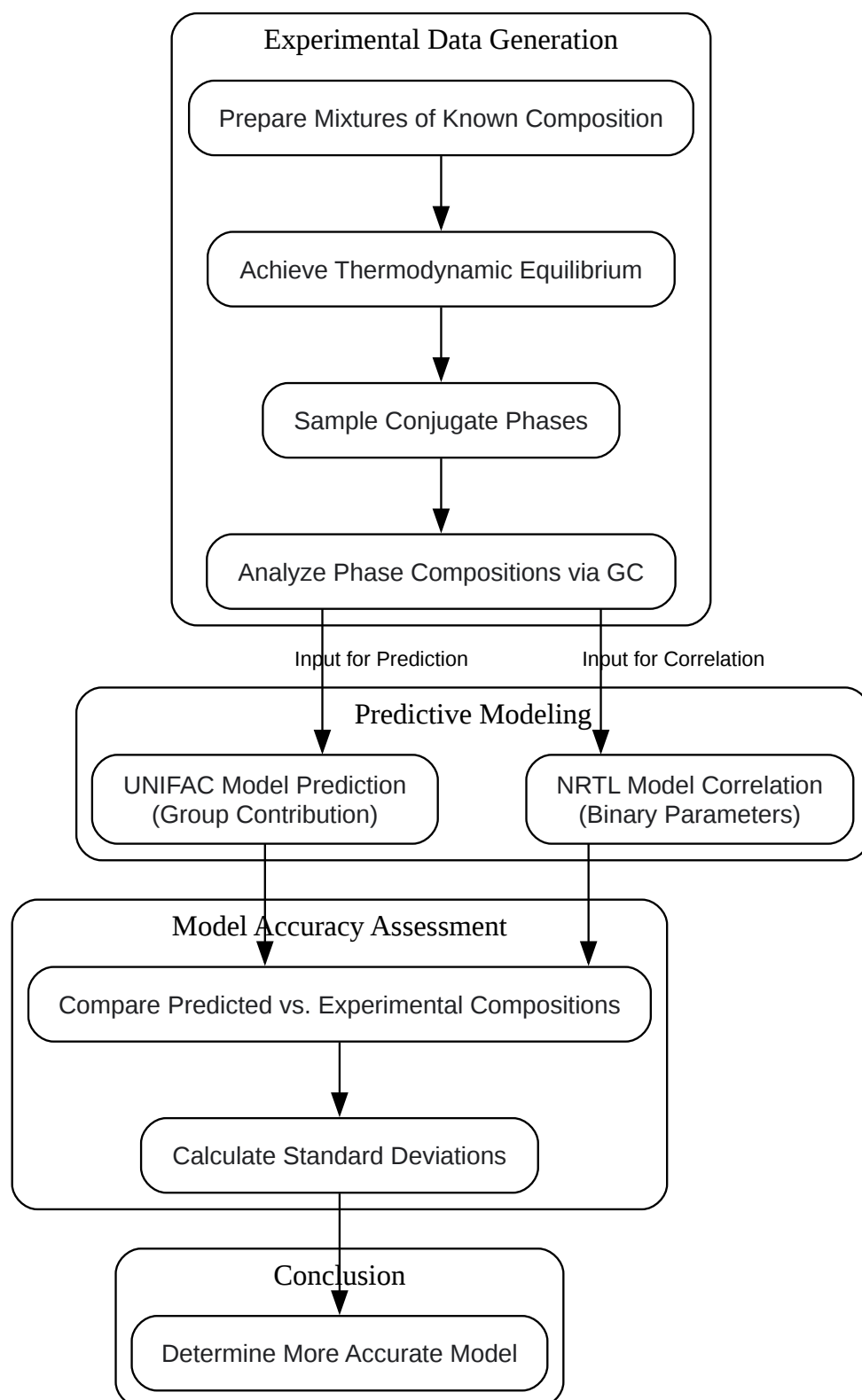
- **Preparation of Mixtures:** A series of mixtures with varying compositions of **butyl propionate** and water are prepared by mass in sealed vessels.
- **Equilibration:** The vessels are agitated vigorously for an extended period (e.g., 24 hours) in a temperature-controlled bath to ensure that thermodynamic equilibrium is reached.
- **Phase Separation:** The agitation is stopped, and the mixtures are allowed to settle, leading to the formation of two distinct liquid phases: a water-rich phase and a **butyl propionate**-rich phase.
- **Sampling:** Carefully, a sample is drawn from each of the two phases using a syringe. Care is taken to avoid any cross-contamination between the phases.
- **Gas Chromatography Analysis:** Each sample is injected into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column) and a detector, such as a Flame

Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).

- Calibration: Prior to sample analysis, the gas chromatograph is calibrated using standard solutions of known compositions of **butyl propionate** and water to establish a relationship between peak area and component concentration.
- Composition Determination: The composition of each phase is determined by comparing the peak areas from the sample chromatograms to the calibration curves. This provides the experimental tie-line data for the LLE phase diagram.

Logical Workflow for Model Comparison

The process of comparing the accuracy of the UNIFAC and NRTL models for LLE prediction follows a structured workflow, from experimental data acquisition to the final model evaluation.



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Caption: Workflow for comparing UNIFAC and NRTL model accuracy for LLE prediction.

In conclusion, for systems involving **butyl propionate**, the NRTL model demonstrates superior accuracy in predicting liquid-liquid equilibrium compared to the UNIFAC model. While the UNIFAC model serves as a valuable predictive tool in the absence of experimental data, for process optimization and design where high fidelity is required, the development of NRTL binary interaction parameters from experimental LLE data is strongly recommended.

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References

- 1. researchgate.net [researchgate.net]
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